molecular formula C15H15ClN2O4S2 B2557648 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide CAS No. 951485-00-0

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2557648
CAS No.: 951485-00-0
M. Wt: 386.87
InChI Key: AUDORDUNMPPMHG-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly for the development of novel therapeutic agents. This molecule incorporates two privileged pharmacophores: a sulfonamide group and an isothiazolidine dioxide ring. Sulfonamide derivatives are extensively investigated for their diverse biological activities, including potential anticancer and antimicrobial properties . Some sulfonamide-based compounds have demonstrated potent cytotoxic activity against human cancer cell lines, such as HepG2 (liver cancer), and have shown promise as radiosensitizing agents, enhancing the efficacy of radiation therapy . The isothiazolidine dioxide moiety is another scaffold of interest in organic synthesis and drug discovery . Researchers can utilize this high-purity compound as a key intermediate or building block for synthesizing more complex molecules, or as a reference standard in bio-screening assays to explore new pathways in oncology and infectious disease research. This product is intended for research purposes in a controlled laboratory environment and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c16-12-2-8-15(9-3-12)24(21,22)17-13-4-6-14(7-5-13)18-10-1-11-23(18,19)20/h2-9,17H,1,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDORDUNMPPMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isothiazolidine ring. One common method involves the reaction of a suitable precursor with sulfur and nitrogen sources under controlled conditions to form the isothiazolidine ring. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The primary application of 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide lies in its potential as a therapeutic agent. Preliminary studies suggest that compounds with similar structures may exhibit significant biological activities, including:

  • Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, making this compound a candidate for further research into its efficacy against various pathogens.
  • Anticancer Properties : Some derivatives of sulfonamides have shown promise in inhibiting cancer cell growth. Research into this compound could explore its potential role in cancer therapeutics.

Biological Studies

The compound is utilized in biological studies to understand its interactions with cellular processes and molecular targets. Key areas of investigation include:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
  • Cellular Signaling : Understanding how this compound affects signaling pathways can provide insights into its mechanism of action and therapeutic potential.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Isothiazolidine Ring : This involves reacting suitable precursors with sulfur dioxide and an oxidizing agent.
  • Chlorination : The introduction of the chloro group onto the phenyl ring using chlorinating agents.
  • Sulfonamide Formation : The final step involves the reaction of the intermediate with sulfonamide reagents.

The mechanism of action is believed to involve binding to specific molecular targets such as enzymes or receptors, leading to modulation of their activity. This interaction profile is crucial for understanding the compound's pharmacological effects.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that related sulfonamides exhibited significant antibacterial activity against resistant strains of bacteria, suggesting that this compound may have similar properties .
  • Cancer Cell Studies : Research indicated that derivatives with similar structural motifs can induce apoptosis in cancer cells through specific signaling pathways . Further exploration into this compound could reveal its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzenesulfonamide derivatives, many of which exhibit diverse biological activities. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

Compound Name Key Substituents/Modifications Biological Activity/Application Source/Evidence
4-Chloro-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide Thiazole ring with methylsulfonyl and phenyl groups Sphingosine kinase 1 inhibition
4-Bromo-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide Bromine substituent instead of chlorine Enhanced cytotoxicity in cancer cells
4-Methyl-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide Methyl group at para position Reduced potency compared to chloro/bromo analogs
4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide Hydrazonoethyl-cyanoacetyl side chain Anticancer and radiosensitizing agents
4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide Benzisothiazol-3-one ring with dual sulfonamide groups Structural stability (crystallographic data)

Pharmacological and Physicochemical Properties

  • Bioactivity: The 1,1-dioxidoisothiazolidin-2-yl group in the target compound may enhance enzyme inhibition (e.g., sphingosine kinase 1) compared to simpler sulfonamides like W-15 or W-18 (opioid receptor modulators listed in Illinois SB2184) due to its electron-withdrawing effects . 4-Chloro derivatives generally exhibit higher cytotoxicity than 4-methyl or 4-bromo analogs, as seen in thiazole-based sulfonamides .
  • Solubility and Stability: The sulfone group in the isothiazolidin ring improves water solubility compared to non-sulfonated analogs (e.g., 4-chlorophenyl benzenesulfonate) . Crystallographic studies (e.g., using SHELX software) confirm stable packing interactions, which may correlate with prolonged in vivo stability .

Biological Activity

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is a complex organic compound known for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 4-chloro substituent on a phenyl ring and a 1,1-dioxidoisothiazolidin-2-yl moiety, which may contribute to its biological interactions. The sulfonamide group enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

Molecular Formula

  • Molecular Formula : C13H12ClN3O3S
  • Molecular Weight : Approximately 325.76 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase enzymes, which play critical roles in physiological processes, including acid-base balance and fluid secretion.

Potential Mechanisms Include:

  • Inhibition of enzyme activity (e.g., carbonic anhydrase)
  • Modulation of ion channels and receptors
  • Interaction with nucleic acids

Case Studies and Experimental Data

Recent studies have evaluated the cardiovascular effects of sulfonamide derivatives similar to this compound. For instance:

  • Cardiovascular Effects :
    • A study using isolated rat heart models demonstrated that certain benzene sulfonamides can significantly affect perfusion pressure and coronary resistance. The results indicated that compounds with similar structures could lead to decreased perfusion pressure through calcium channel modulation .
  • Antimicrobial Activity :
    • Compounds with sulfonamide groups have been reported to exhibit antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, suggesting that the unique structure of this compound may confer similar properties .
  • Theoretical Studies :
    • Molecular docking studies have suggested that this compound could interact favorably with target proteins involved in cardiovascular regulation, highlighting its potential as a therapeutic agent .

Comparative Analysis

The following table summarizes the biological activities and properties of related compounds:

Compound NameStructure FeaturesBiological Activity
4-Chloro-N-(4-methylphenyl)benzenesulfonamideChloro and methyl substitutionsAntimicrobial
4-Chloro-N-(3-nitrophenyl)benzenesulfonamideNitro substitutionAntibacterial against Klebsiella pneumoniae
4-Chloro-N-(2-aminoethyl)benzenesulfonamideAminoethyl substitutionCardiovascular effects through calcium channel inhibition

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Isothiazolidinone :
    • Reaction of appropriate precursors under controlled conditions to form the isothiazolidinone ring.
  • Chlorination :
    • Introduction of the chloro group using reagents like thionyl chloride.
  • Coupling Reaction :
    • Coupling with benzenesulfonamide in the presence of coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide).

Q & A

Q. What are the recommended methods for synthesizing 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide?

Synthesis typically involves multi-step reactions:

  • Step 1 : Sulfonylation of 4-aminophenyl derivatives with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Step 2 : Introduction of the isothiazolidin-1,1-dioxide moiety via cyclization using thiirane derivatives or oxidation of thiazolidine precursors.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid side products like over-sulfonylated intermediates.
  • Optimize pH during cyclization to prevent decomposition of the isothiazolidin-dioxide ring.

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Use SHELXS for phase determination and SHELXL for refinement. For graphical representation, ORTEP-3 is ideal for thermal ellipsoid plots .
  • Validation : Check for residual electron density peaks (>0.5 eÅ⁻³) and R-factor convergence (<5%).

Q. Example Parameters :

ParameterValue
Space GroupP 1
R1 (I > 2σ(I))0.042
wR2 (all data)0.112
Data from analogous sulfonamide structures .

Advanced Research Questions

Q. How does structural modification of the isothiazolidin-dioxide ring impact anticancer activity?

Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups : Substitutions at the isothiazolidin-dioxide N-position (e.g., -CF₃) enhance binding to carbonic anhydrase IX (CA-IX), a cancer biomarker.
  • Ring Size : Five-membered isothiazolidin-dioxide shows higher metabolic stability than six-membered analogs (e.g., thiadiazinanes) .

Q. Experimental Design :

  • In Vitro Testing : Use the Sulforhodamine B (SRB) assay () to measure cytotoxicity against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines.
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to CA-IX (PDB ID: 3IAI).

Q. Data Contradictions :

  • Some derivatives with bulky substituents show reduced solubility but increased target specificity. Balance logP (2.5–3.5) for optimal bioavailability .

Q. What mechanisms explain the radiosensitizing properties of this compound?

Proposed Pathways :

Reactive Oxygen Species (ROS) Amplification : The sulfonamide group enhances intracellular ROS generation under γ-irradiation, exacerbating DNA damage in hypoxic tumor cells.

CA-IX Inhibition : Disrupts pH regulation in cancer cells, sensitizing them to radiation-induced apoptosis .

Q. Methodological Validation :

  • Clonogenic Assay : Irradiate cells (2–10 Gy) and quantify survival fractions.
  • Western Blotting : Measure γ-H2AX (DNA damage marker) and cleaved caspase-3 (apoptosis indicator).

Q. How can conflicting bioactivity data across studies be resolved?

Common Sources of Discrepancy :

  • Assay Variability : SRB () vs. MTT assays may yield differing IC₅₀ values due to detection sensitivity.
  • Cell Line Heterogeneity : MDA-MB-231 (triple-negative breast cancer) vs. A549 (lung adenocarcinoma) have divergent CA-IX expression levels.

Q. Resolution Strategies :

Normalize data to CA-IX expression (qPCR or flow cytometry).

Use standardized protocols (e.g., NCI-60 screening guidelines) for cross-study comparisons .

Key Recommendations for Researchers

  • Prioritize CA-IX inhibition assays for anticancer studies, as this is the most validated target.
  • Collaborate with crystallographers early to resolve structural ambiguities (e.g., sulfonamide torsion angles).
  • Address solubility issues via PEGylation or pro-drug strategies for in vivo applications.

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